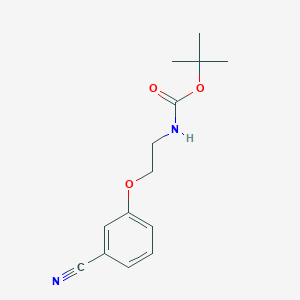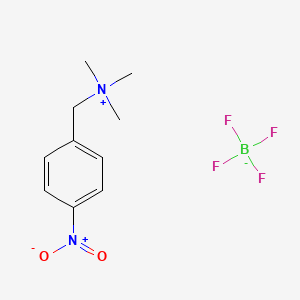![molecular formula C16H9ClF3N3OS B3040973 N3-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]-2-chloronicotinamide CAS No. 256414-68-3](/img/structure/B3040973.png)
N3-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]-2-chloronicotinamide
Overview
Description
N3-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]-2-chloronicotinamide is a novel compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a trifluoromethyl group, a thiazole ring, and a chloronicotinamide moiety, which contribute to its distinctive properties and reactivity.
Mechanism of Action
Target of Action
The primary targets of N3-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]-2-chloronicotinamide are the Nuclear receptor coactivator 1 and Peroxisome proliferator-activated receptor alpha . These receptors play a crucial role in regulating gene expression and are involved in various biological processes.
Mode of Action
This compound interacts with its targets, leading to changes in their activity
Biochemical Pathways
The compound affects the signaling pathways of vascular endothelial growth factor (VEGF) . VEGF is a protein that stimulates angiogenesis, the process by which new blood vessels form from pre-existing ones. By inhibiting these pathways, the compound suppresses the formation of new blood vessels.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of angiogenesis. This can potentially slow down tumor growth and metastasis, as these processes rely heavily on angiogenesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]-2-chloronicotinamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via trifluoromethylation reactions, often using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates (CF3SO2Cl).
Coupling with Chloronicotinamide: The final step involves coupling the synthesized thiazole derivative with 2-chloronicotinamide using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N3-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]-2-chloronicotinamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chloronicotinamide moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiazole ring and phenyl group.
Coupling Reactions: The compound can be involved in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids.
Scientific Research Applications
N3-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]-2-chloronicotinamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an anti-angiogenic agent, making it a promising candidate for cancer therapy.
Ophthalmology: The compound’s anti-angiogenic properties also make it suitable for treating ocular diseases involving abnormal blood vessel growth.
Dermatology: Its ability to inhibit angiogenesis can be leveraged in treating skin conditions characterized by excessive vascularization.
Comparison with Similar Compounds
Similar Compounds
N3-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]-2-chloronicotinamide: shares structural similarities with other trifluoromethyl-containing compounds, such as:
Uniqueness
What sets this compound apart is its specific combination of functional groups, which confer unique reactivity and biological activity. Its trifluoromethyl group enhances metabolic stability and bioavailability, while the thiazole ring contributes to its binding affinity for molecular targets.
Properties
IUPAC Name |
2-chloro-N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClF3N3OS/c17-13-10(7-4-8-21-13)14(24)23-15-22-12(16(18,19)20)11(25-15)9-5-2-1-3-6-9/h1-8H,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAFDJXYTOJPQEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(S2)NC(=O)C3=C(N=CC=C3)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClF3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


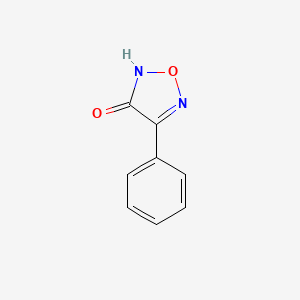
![3-[(Tert-butoxycarbonyl)amino]-4-methylpentanoic acid](/img/structure/B3040893.png)
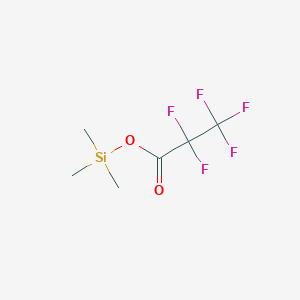
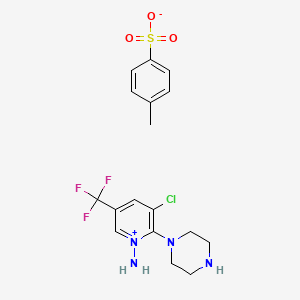
![8-chloro-1-methyl-6-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]-1H-[1,2,4]triazolo[1,5-a]pyridin-4-ium perchlorate](/img/structure/B3040899.png)
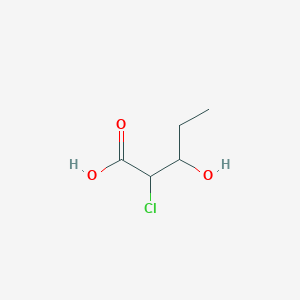
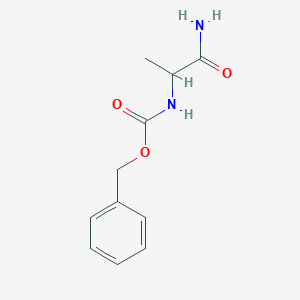
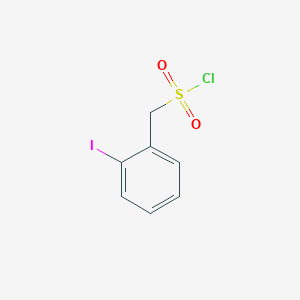
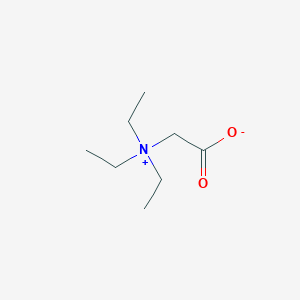
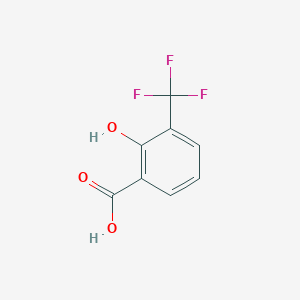
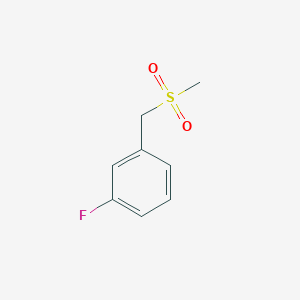
![[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B3040910.png)
